2-iodo-N-(2-methylbenzyl)benzamide
Overview
Description
2-iodo-N-(2-methylbenzyl)benzamide is a useful research compound. Its molecular formula is C15H14INO and its molecular weight is 351.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.01201 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Crystal Structure Analysis
- Researchers have investigated the synthesis and crystal structure of related benzamide compounds, such as N-(4-methylbenzyl)benzamide. These studies have highlighted the importance of using catalysts like CuI and techniques like slow evaporation solution technique for crystal growth. The studies also focus on understanding the crystal morphology, intermolecular interactions, and potential applications in optics and piezoelectricity (Goel et al., 2017).
Dopamine Receptor Imaging
- 2-iodo-N-(2-methylbenzyl)benzamide derivatives have been studied for their potential use in imaging dopamine D2 receptors in the central nervous system. These compounds, including [125I]IBF, have shown high affinity for D2 receptors and could be used for single photon emission computed tomography (SPECT) in humans, providing valuable insights into various neuropsychiatric disorders (Kung et al., 1990).
Melanoma Imaging and Therapy
- Research on radioiodinated N-(dialkylaminoalkyl)benzamides, which are structurally similar to this compound, has explored their use in imaging melanoma metastases. These studies focus on the structure-affinity relationships, metabolic fate, and intracellular localization of these compounds in melanoma cells, offering potential advancements in melanoma imaging and therapy (Eisenhut et al., 2000).
Benzoxazole Synthesis
- Research has also delved into the synthesis of 2-substituted benzoxazoles from compounds like N-(2-iodo-/bromo-phenyl)benzamides through Cu-catalysed intramolecular coupling cyclization reactions. This has relevance in the field of organic chemistry, particularly for the synthesis of compounds used in pharmaceuticals and materials science (Wu et al., 2014).
Properties
IUPAC Name |
2-iodo-N-[(2-methylphenyl)methyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO/c1-11-6-2-3-7-12(11)10-17-15(18)13-8-4-5-9-14(13)16/h2-9H,10H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVODNJYINCPHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.